5-bromo-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
5-BROMO-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that features a unique combination of furan, pyrazole, and benzofuran moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of novel antimicrobial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE involves multiple steps, including the formation of the furan, pyrazole, and benzofuran rings. One common method involves the radical bromination of a methyl group followed by the formation of a phosphonate intermediate. This intermediate is then reacted with a benzaldehyde derivative in the presence of sodium hydride in tetrahydrofuran (THF), followed by desilylation with tetrabutylammonium fluoride (TBAF) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions are common, particularly involving the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-BROMO-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored as a candidate for developing new drugs to combat resistant bacterial strains.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-BROMO-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as bacterial enzymes or receptors. The compound’s unique structure allows it to inhibit the growth of bacteria by interfering with essential biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another furan derivative with antimicrobial properties.
Benzofuran derivatives: Compounds like 2,3-dihydrobenzofuran also exhibit biological activity.
Pyrazole derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone are known for their therapeutic potential.
Uniqueness
5-BROMO-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE stands out due to its multi-functional structure, combining the properties of furan, pyrazole, and benzofuran rings. This unique combination enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C18H14BrN3O3 |
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Molecular Weight |
400.2 g/mol |
IUPAC Name |
5-bromo-N-[2-(furan-2-ylmethyl)pyrazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C18H14BrN3O3/c1-11-14-9-12(19)4-5-15(14)25-17(11)18(23)21-16-6-7-20-22(16)10-13-3-2-8-24-13/h2-9H,10H2,1H3,(H,21,23) |
InChI Key |
ICQDROOGXMNFLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Br)C(=O)NC3=CC=NN3CC4=CC=CO4 |
Origin of Product |
United States |
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